molecular formula C10H11BrO2 B11722759 Methyl 2-(3-bromo-2-methylphenyl)acetate

Methyl 2-(3-bromo-2-methylphenyl)acetate

Cat. No.: B11722759
M. Wt: 243.10 g/mol
InChI Key: HAOZSPIHMGIILR-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-2-methylphenyl)acetate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromo-2-methylphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 3-bromo-2-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of methyl 2-methylphenylacetate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually performed in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-2-methylphenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 2-(3-bromo-2-methylphenyl)ethanol.

    Oxidation: Formation of 3-bromo-2-methylbenzoic acid.

Scientific Research Applications

Methyl 2-(3-bromo-2-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromo-2-methylphenyl)acetate depends on the specific reaction or application. In general, the bromine atom and ester group are key functional groups that participate in various chemical transformations. The bromine atom can act as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or reduction to form other functional groups.

Comparison with Similar Compounds

Methyl 2-(3-bromo-2-methylphenyl)acetate can be compared with other similar compounds such as:

    Methyl 2-(3-bromophenyl)acetate: Lacks the methyl group on the phenyl ring, which can affect its reactivity and applications.

    Methyl 2-(4-bromo-3-methylphenyl)acetate:

    Methyl 2-(2-bromo-3-methylphenyl)acetate: The bromine and methyl groups are in different positions, which can influence the compound’s properties and reactivity.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

methyl 2-(3-bromo-2-methylphenyl)acetate

InChI

InChI=1S/C10H11BrO2/c1-7-8(6-10(12)13-2)4-3-5-9(7)11/h3-5H,6H2,1-2H3

InChI Key

HAOZSPIHMGIILR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)CC(=O)OC

Origin of Product

United States

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